
2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohexane ring. The hydroxyl group (-OH) attached to the cyclohexane ring makes it an alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the chlorination of 2-methyl-5-(prop-1-en-2-yl)cyclohexanol using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial production methods may also involve the use of advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexanols.
Aplicaciones Científicas De Investigación
2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom and other substituents can participate in various chemical reactions, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-methylcyclohexanol: Similar structure but lacks the prop-1-en-2-yl group.
2-Methyl-5-(prop-1-en-2-yl)cyclohexanol: Similar structure but lacks the chlorine atom.
2-Chloro-5-(prop-1-en-2-yl)cyclohexanol: Similar structure but lacks the methyl group.
Uniqueness
2-Chloro-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to the presence of all three substituents (chlorine, methyl, and prop-1-en-2-yl) on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
103982-73-6 |
|---|---|
Fórmula molecular |
C10H17ClO |
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
2-chloro-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H17ClO/c1-7(2)8-4-5-10(3,11)9(12)6-8/h8-9,12H,1,4-6H2,2-3H3 |
Clave InChI |
QUQBGXSGPVDGSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(C(C1)O)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
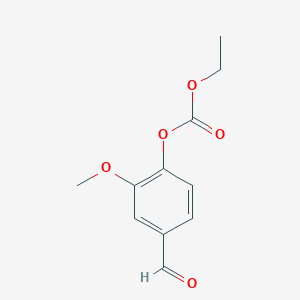
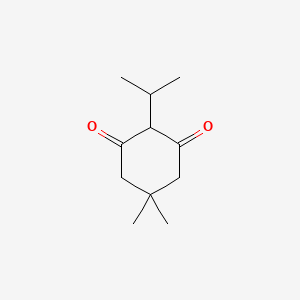
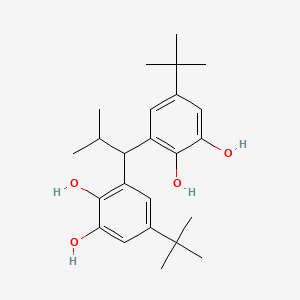

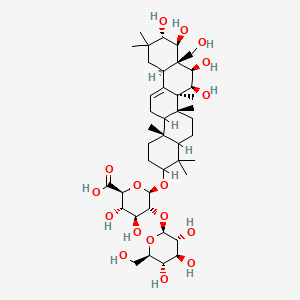
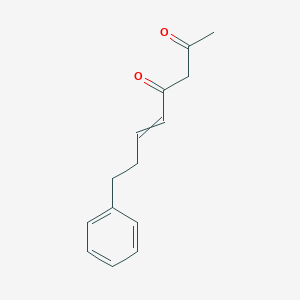




![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)


